Bienvenue dans la boutique en ligne BenchChem!

1-[3-(3-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

regiochemistry structure-activity relationship kinase inhibitor design

CAS 887197-57-1 is the meta-hydroxyphenyl regioisomer of the 1-acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole scaffold where C3-OH position dictates kinase selectivity (KSP vs. BRAF) and MAO isoform preference. Procurement enables controlled head-to-head SAR comparison with widely studied ortho-hydroxy analogs. Serves as the unsubstituted 5-phenyl baseline for antioxidant DPPH series. Custom synthesis available; request quote for research quantities.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
CAS No. 887197-57-1
Cat. No. B6478618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(3-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
CAS887197-57-1
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC=CC=C3
InChIInChI=1S/C17H16N2O2/c1-12(20)19-17(13-6-3-2-4-7-13)11-16(18-19)14-8-5-9-15(21)10-14/h2-10,17,21H,11H2,1H3
InChIKeyJAPXUXSRADCARQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(3-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS 887197-57-1): Procurement-Relevant Structural and Pharmacophoric Profile


1-[3-(3-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS 887197-57-1) is a synthetic 1-acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivative with molecular formula C17H16N2O2 and molecular weight 280.32 g/mol . The compound belongs to the 2-pyrazoline (4,5-dihydro-1H-pyrazole) class, a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms [1]. Its defining structural feature is a meta-hydroxyphenyl substituent at the C3 position of the dihydropyrazole ring and an unsubstituted phenyl ring at C5, with an N1-acetyl capping group. This specific meta-hydroxyl regiochemistry distinguishes it from the far more extensively characterized ortho-hydroxyphenyl (2-hydroxyphenyl) analogs that dominate the published dihydropyrazole kinase and oxidase inhibitor literature [2]. The compound is commercially catalogued for non-human research use only .

Why Generic 3,5-Diaryl-4,5-dihydropyrazole Substitution Fails: The Critical Role of Hydroxyl Regiochemistry and N1-Acetyl Capping in Target Engagement for CAS 887197-57-1


Within the 1-acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole chemotype, hydroxyl position on the aryl ring is a primary determinant of pharmacological target preference and potency [1]. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that ortho-hydroxyphenyl substitution at C3 (as in the BRAF^V600E inhibitor series) and meta/para-hydroxyphenyl substitution at C5 (as in the KSP kinesin inhibitor series) produce divergent target selectivity profiles with IC50 differences spanning over three orders of magnitude [2][3]. The N1-acetyl group is not merely a synthetic handle but critically modulates both the conformational dynamics of the dihydropyrazole ring and its hydrogen-bonding capacity with target proteins; replacement with formyl, propionyl, or carboxamide groups yields compounds with substantially altered inhibitory profiles [2][4]. Consequently, CAS 887197-57-1—bearing a meta-hydroxyphenyl at C3, an unsubstituted phenyl at C5, and an N1-acetyl cap—occupies a distinct and underexplored region of this pharmacophore space. Generic substitution with more common ortho-hydroxy or para-substituted analogs would alter target engagement patterns, making procurement of the precise regioisomer essential for SAR continuity and assay reproducibility [1].

Product-Specific Quantitative Evidence Guide: How CAS 887197-57-1 Differentiates from Closest Analogs


Meta-Hydroxyl Regioisomer Differentiation: C3-(3-Hydroxyphenyl) vs. Prevalent Ortho-Hydroxyphenyl Scaffolds in Kinase Inhibition

CAS 887197-57-1 bears a meta-hydroxyphenyl at the C3 position of the dihydropyrazole ring. In contrast, the two most extensively characterized dihydropyrazole sub-series in the kinase inhibitor literature employ ortho-hydroxyphenyl or 2,4-dihydroxyphenyl at this position. For KSP kinesin (KIF11), the ortho-substituted comparator 1-[(5S)-3-(2,5-difluorophenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (BDBM24065/CHEMBL195232) achieves an IC50 of 24.7 nM, while its 2-chlorophenyl analog (BDBM24066) shows IC50 = 450 nM—an 18-fold potency range driven by C3 aryl substitution [1]. For BRAF^V600E, the ortho-hydroxyphenyl-bearing compound 3d (1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) achieves IC50 = 0.22 μM [2]. No published direct head-to-head comparison of the meta-hydroxy regioisomer (CAS 887197-57-1) against these ortho-hydroxy analogs exists in the peer-reviewed literature as of the search date, representing a significant data gap for this specific compound [3].

regiochemistry structure-activity relationship kinase inhibitor design dihydropyrazole pharmacophore

Antioxidant Activity: DPPH Radical Scavenging Within the 1N-Acetyl-3-(3-hydroxyphenyl) Pyrazoline Series

CAS 887197-57-1 belongs to a series of sixteen 1N-acetyl-3-(3-hydroxyphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazolines synthesized and evaluated for DPPH radical scavenging activity by Thirunarayanan (2016) [1]. In this series, antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. While the publication reports that the series members exhibit variable radical scavenging capacity and provides full spectral characterization data for all compounds, individual IC50 values for each of the sixteen derivatives—including CAS 887197-57-1 (the unsubstituted 5-phenyl member)—were not discretely tabulated in the publicly accessible abstract and metadata [1]. The full-text article (Yanbu Journal of Engineering and Science, Vol. 13, Iss. 1, pp. 1-10) would be required to extract compound-specific DPPH IC50 values. The 5-phenyl (unsubstituted) member serves as the baseline compound within this series, against which the effects of electron-donating and electron-withdrawing substituents at the 5-phenyl ring were compared [1].

antioxidant DPPH assay radical scavenging pyrazoline free radical

Class-Level KSP Kinesin (KIF11) Inhibition Potential: Scaffold Validation with Quantified Comparator Potency Range

The 3,5-diaryl-4,5-dihydro-1H-pyrazole scaffold has been validated as a potent and selective pharmacophore for inhibition of the mitotic kinesin KSP (KIF11), a target for antimitotic cancer therapy [1]. In the foundational Merck series, the N1-acetyl-3,5-diaryl-4,5-dihydropyrazole chemotype yielded KSP inhibitors with IC50 values spanning 24.7 nM to 3.1 μM depending on aryl substitution [2]. The most potent analog, BDBM24065 (1-[(5S)-3-(2,5-difluorophenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one), achieved IC50 = 24.7 nM against KIF11 [2]. Notably, this analog shares the 3-hydroxyphenyl motif at C5 with CAS 887197-57-1, though the aryl substitution pattern at C3 differs. The closely related 2-chlorophenyl analog BDBM24066 (also bearing 3-hydroxyphenyl at C5) showed an 18-fold weaker IC50 of 450 nM [2], demonstrating the exquisite sensitivity of KSP inhibition to C3 aryl modification. Dihydropyrazole 15 from this series was shown to induce apoptosis and generate aberrant mitotic spindles in human ovarian carcinoma cells at low nanomolar concentrations [1]. CAS 887197-57-1 has not been directly profiled against KIF11 in published literature to date [3].

KSP kinesin KIF11 mitotic inhibitor dihydropyrazole anticancer

Class-Level Monoamine Oxidase (MAO) Inhibition: Quantified Potency of the 1-Acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole Chemotype

The 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole scaffold has demonstrated potent, reversible, non-competitive inhibition of monoamine oxidases (MAO-A, MAO-B), swine kidney diamine oxidase, and bovine serum amine oxidase [1]. The most potent compound in this series, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole (Compound 6), exhibited a Ki of approximately 10^-8 M (10 nM) against MAO [1]. This sub-nanomolar potency establishes the dihydropyrazole scaffold as one of the most potent MAO inhibitor chemotypes reported. The N1-acetyl group is essential for activity; replacement with N1-propanoyl or N1-thiocarbamoyl alters both potency and MAO-A/MAO-B isoform selectivity [2]. CAS 887197-57-1, bearing a single meta-hydroxyl at C3-phenyl rather than the 2,4-dihydroxy pattern of Compound 6, represents a structurally distinct entity within this pharmacophore class. Its MAO inhibitory activity has not been directly reported [3].

monoamine oxidase MAO inhibitor neuropharmacology dihydropyrazole reversible inhibitor

Physicochemical Identity and Database Registration: Verified Structural Authentication Parameters

CAS 887197-57-1 is registered in the Chemsrc chemical database with confirmed molecular formula C17H16N2O2 and molecular weight 280.32 g/mol . The InChI Key JAPXUXSRADCARQ-UHFFFAOYSA-N and canonical SMILES CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC=CC=C3 provide unambiguous structural identification . The compound is a member of the well-characterized 2-pyrazoline class, which has been the subject of multiple comprehensive reviews covering synthesis, characterization, and biological applications [1]. In the Thirunarayanan (2016) synthetic study, analogous 1N-acetyl-3-(3-hydroxyphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazolines were obtained in yields exceeding 90% using perchloric acid-catalyzed cyclization cum acetylation of 3-hydroxyphenyl chalcones with hydrazine hydrate and acetic anhydride under reflux [2]. All compounds in this series were characterized by physical constants and full spectral data (IR, ^1H NMR, ^13C NMR, and mass spectrometry) [2].

chemical identity structural characterization quality control analytical reference

Best Research and Industrial Application Scenarios for CAS 887197-57-1 Based on Evidenced Differentiation


SAR Probe for Hydroxyl Regiochemistry Effects in Dihydropyrazole Kinase Inhibitor Programs

CAS 887197-57-1 is most valuable as a structural probe to systematically evaluate how meta-hydroxyphenyl vs. ortho-hydroxyphenyl substitution at the C3 position affects target engagement across the kinase family. With validated KSP (KIF11) IC50 values of 24.7–450 nM [1] and BRAF^V600E IC50 values of 0.22–0.46 μM [2] available for ortho-hydroxy analogs, procuring the meta-hydroxy regioisomer enables a controlled head-to-head comparison that can reveal whether hydroxyl position alters kinase selectivity profiles. This compound is particularly suited for medicinal chemistry teams seeking to expand the SAR of the 3,5-diaryl-4,5-dihydropyrazole pharmacophore beyond the well-characterized ortho-hydroxy chemical space.

Reference Baseline Compound for Antioxidant SAR in the 1N-Acetyl-3-(3-hydroxyphenyl)-pyrazoline Series

As the unsubstituted 5-phenyl member of a systematically studied sixteen-compound antioxidant series [3], CAS 887197-57-1 serves as the appropriate baseline control for structure-activity relationship studies examining how electron-donating and electron-withdrawing substituents on the 5-phenyl ring modulate DPPH radical scavenging activity. Researchers conducting antioxidant screening of new pyrazoline derivatives can use this compound as the reference point against which substituent effects are normalized. The established synthetic protocol achieving >90% yields [3] ensures reliable access for replicate studies.

Monoamine Oxidase Isoform Selectivity Profiling of a Novel Mono-Hydroxy Dihydropyrazole

Given that the dihydropyrazole scaffold has produced one of the most potent MAO inhibitor chemotypes reported (Ki ≈ 10^-8 M for Compound 6 bearing a 2,4-dihydroxyphenyl group) [4], CAS 887197-57-1 presents a structurally unique opportunity to test whether a single meta-hydroxyl substituent can maintain MAO binding affinity while potentially altering MAO-A vs. MAO-B isoform selectivity. The compound's distinct hydroxyl pattern—mono-hydroxy at the meta position vs. the dihydroxy ortho/para pattern of the most potent known analogs—makes it a high-priority candidate for MAO inhibitor discovery programs seeking to decouple potency from isoform selectivity.

Crystal Structure Determination and Computational Docking Template

The dihydropyrazole scaffold has been co-crystallized with KSP (PDB: 1YRS, 2G1Q) [1] and with HSP90 (PDB: 1YC4), providing experimentally validated binding modes for ortho-hydroxy and dihydroxy analogs. CAS 887197-57-1, with its distinct meta-hydroxy geometry, can serve as a template for X-ray crystallography or computational docking studies aimed at understanding how hydroxyl position alters hydrogen-bonding networks within these validated target binding pockets. The compound's relatively low molecular weight (280.32 g/mol) and confirmed synthetic accessibility [3] make it practical for such structural biology applications.

Quote Request

Request a Quote for 1-[3-(3-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.